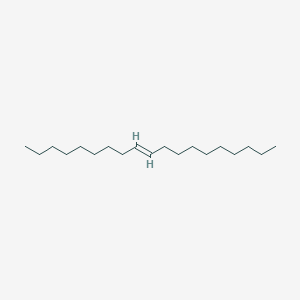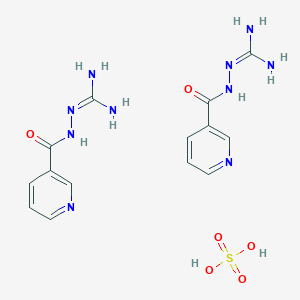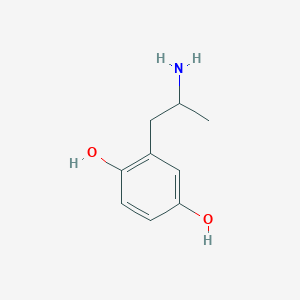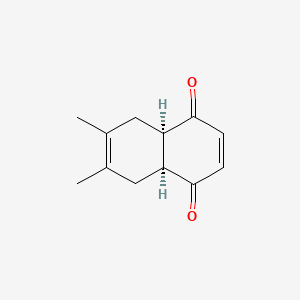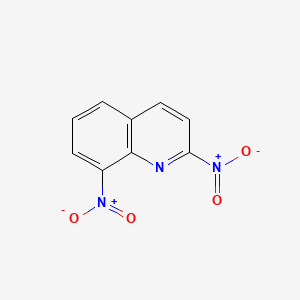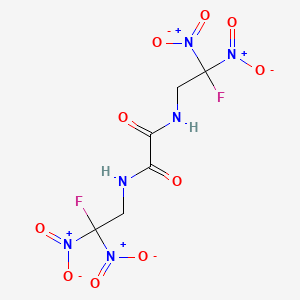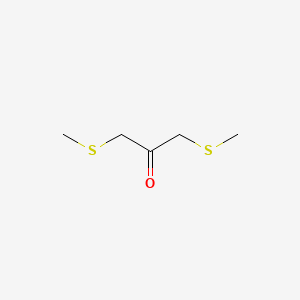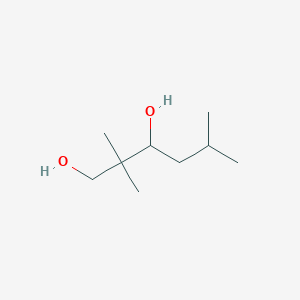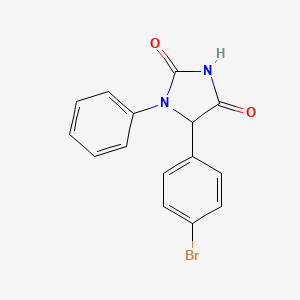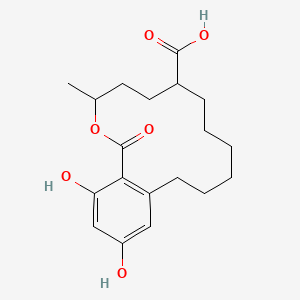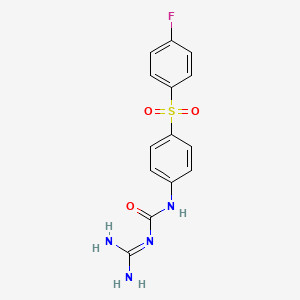
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- is a complex organic compound that belongs to the class of guanidine derivatives. Guanidine derivatives are known for their versatile applications in various fields such as chemistry, biology, and medicine. This particular compound features a guanidine core with a p-fluorophenylsulfonyl group and a phenylcarbamoyl group, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. For the preparation of guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl-, a common method involves the use of thiourea derivatives as guanidylating agents. The reaction conditions often include the use of coupling reagents or metal-catalyzed guanidylation . Another approach involves the use of S-methylisothiourea as a guanidylating agent, which has shown to be very efficient .
Industrial Production Methods
Industrial production of guanidine derivatives often employs large-scale synthesis techniques. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- has a wide range of scientific research applications:
Chemistry: Used as a reagent and catalyst in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- involves its interaction with specific molecular targets and pathways. The compound acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . It also interacts with various enzymes and receptors, modulating their activity and leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea Derivatives: Compounds with similar guanidylating properties but different structural features.
Cyanamides: Used in the synthesis of guanidine derivatives but with distinct chemical properties.
Uniqueness
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
35972-58-8 |
|---|---|
Fórmula molecular |
C14H13FN4O3S |
Peso molecular |
336.34 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-3-[4-(4-fluorophenyl)sulfonylphenyl]urea |
InChI |
InChI=1S/C14H13FN4O3S/c15-9-1-5-11(6-2-9)23(21,22)12-7-3-10(4-8-12)18-14(20)19-13(16)17/h1-8H,(H5,16,17,18,19,20) |
Clave InChI |
MWXHEEWOFSYMOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14675461.png)
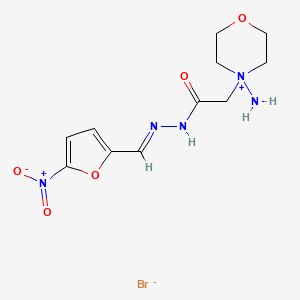
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
